molecular formula C10H14ClN3O3 B2738338 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1185313-15-8

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2738338
CAS No.: 1185313-15-8
M. Wt: 259.69
InChI Key: ASMFPBLXALNNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN3O3 and a molecular weight of 259.69 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a nitro group at the third position and a piperidin-4-yloxy group at the second position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

The synthesis of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar compounds to 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride include:

This compound is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFPBLXALNNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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